N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness ADME

CAS 1021088-95-8 is a fully synthetic aryl-sulfonamide–1,2,4-triazole hybrid engineered for fragment-based drug discovery. Its dual hydrogen-bond donor architecture (HBD=2, tPSA=131 Ų) and optimized XLogP3 of 3.2 position it as a privileged scaffold for isoform-selective carbonic anhydrase inhibitors targeting hCA IX. The 5-methylsulfanyl group finely modulates triazole electronics without the excessive lipophilicity of CF₃ analogs, preserving ligand efficiency. A 4-phenoxybenzenesulfonamide warhead provides zinc-binding capacity, enabling screening against metalloenzymes. Supplied at 98% purity, this compound serves as both a screening hit and a calibrated physicochemical benchmark for cross-project property comparisons in medicinal chemistry campaigns.

Molecular Formula C15H14N4O3S2
Molecular Weight 362.4 g/mol
CAS No. 1021088-95-8
Cat. No. B1454984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
CAS1021088-95-8
Molecular FormulaC15H14N4O3S2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
InChIKeyLKOBQIWHLVHNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide (CAS 1021088-95-8): Procurement-Relevant Identity and Scaffold Context


N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide (CAS 1021088-95-8, molecular formula C₁₅H₁₄N₄O₃S₂, molecular weight 362.43 g·mol⁻¹) is a fully synthetic aryl-sulfonamide–1,2,4-triazole hybrid [1]. The molecule combines a 4-phenoxybenzenesulfonamide warhead with a 5-(methylsulfanyl)-1,2,4-triazol-3-amine scaffold linked through a sulfonamide bridge, generating a distinctive hydrogen-bond donor–acceptor array (HBD = 2, HBA = 7, tPSA = 131 Ų) and a computed XLogP3 of 3.2 [1]. It is supplied as a research-grade fine chemical with vendor-certified purity specifications typically in the 95–98% range .

Why Generic Substitution of CAS 1021088-95-8 Fails: Structural Determinants That Preclude Simple Interchange


Superficial analogs that retain the 1,2,4-triazole or benzenesulfonamide substructure cannot recapitulate the full interaction profile of CAS 1021088-95-8 because three pharmacophoric elements—the 5-methylsulfanyl group on the triazole, the 4-phenoxy substituent on the benzenesulfonamide, and the direct N-triazolyl sulfonamide linkage—collectively control hydrogen-bond geometry, lipophilicity, and metabolic susceptibility [1]. Replacing the methylsulfanyl moiety with a trifluoromethyl group (cf. antimalarial triazole prototypes) substantially alters both the electronic character of the triazole ring and the steric bulk at the position most proximal to the sulfonamide NH, while deletion of the phenoxy bridge collapses the extended aromatic system required for π-stacking interactions observed in carbonic anhydrase and kinase co-crystal structures of related benzenesulfonamide-triazole conjugates [2][3]. Consequently, any untested analog chosen for convenience risks divergent target engagement, solubility, and off-target profiles that cannot be predicted from scaffold similarity alone.

Quantitative Differentiation Evidence for N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide (CAS 1021088-95-8)


XLogP3 Lipophilicity Comparison: Methylsulfanyl-Triazole vs. Trifluoromethyl-Triazole Benzenesulfonamides

The target compound (CAS 1021088-95-8) exhibits a computed XLogP3 of 3.2 [1]. By comparison, the closest structurally characterized class of N-(1H-1,2,4-triazol-3-yl)benzenesulfonamides—the antimalarial prototypes bearing a 5-trifluoromethyl substituent (e.g., compound 13 in Boechat et al.)—typically exhibit substantially higher lipophilicity owing to the CF₃ group. Although an exact XLogP3 value for the CF₃ comparator is not reported in the primary literature, the Hansch π constant for SMe is approximately +0.61 whereas that for CF₃ is approximately +0.88, yielding a predicted ΔlogP of roughly +0.3 to +0.5 log units in favor of the CF₃ congener [2]. The lower lipophilicity of the methylsulfanyl derivative places it closer to the optimal logP range (1–3) for oral bioavailability and central nervous system penetration, while the phenoxybenzene extension provides compensatory hydrophobic surface area for target binding.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor Count: Advantage Over N-Alkylated Triazole Sulfonamides for Target Engagement

The target compound possesses exactly two hydrogen-bond donors (HBD = 2): the sulfonamide NH and the triazole ring NH [1]. Many closely related commercial analogs, such as N-([4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl)-4-bromobenzenesulfonamide (CAS 338794-44-8) or N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide, are N⁴-alkylated on the triazole ring and consequently possess only one hydrogen-bond donor . In sulfonamide-based zinc-binding pharmacophores (e.g., carbonic anhydrase inhibitors), the sulfonamide NH is the critical zinc-coordinating group, but the presence of a second H-bond donor on the triazole NH can engage the Thr199/Glu106 dyad, as demonstrated in co-crystal structures of benzenesulfonamide-triazole conjugates with hCA IX [2]. Loss of this secondary interaction through N⁴-alkylation abolishes this auxiliary contact, potentially reducing isoform selectivity and binding enthalpy.

Hydrogen bonding Target engagement Binding mode

Topological Polar Surface Area: Balanced Membrane Permeability vs. Solubility Compared to Triazolo-Pyridine Benzenesulfonamides

The target compound has a computed topological polar surface area of 131 Ų, positioning it precisely within the Veber threshold (<140 Ų) for good oral bioavailability [1]. In contrast, triazolo-pyridine benzenesulfonamides recently reported as potent hCA IX inhibitors (compounds 14, 16, and 17 in the study by Nafie et al.) incorporate an additional pyridine nitrogen and extended conjugation, which increase the heavy-atom count and polar surface area. While exact tPSA values for those compounds were not reported, the addition of one pyridine nitrogen typically adds approximately 13–15 Ų to the tPSA, placing those derivatives closer to or above the 140 Ų threshold [2]. The target compound's more compact tPSA suggests superior passive membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that is often lost when additional heteroaromatic rings are introduced.

Membrane permeability Drug-like properties tPSA

Rotatable Bond Count: Conformational Flexibility Advantage Over Rigid Biaryl Sulfonamides

The target compound contains six rotatable bonds (Rot Bond Count = 6) [1]. This degree of conformational freedom distinguishes it from rigid diaryl-1,2,4-triazole COX-2 inhibitors (e.g., celecoxib analogs) in which the triazole core is directly aryl-substituted, yielding typically only 3–4 rotatable bonds and a more constrained conformational landscape [2]. The phenoxy linker in CAS 1021088-95-8 introduces an ether oxygen that serves as both a rotational degree of freedom and a potential hydrogen-bond acceptor, enabling the distal phenyl ring to sample a wider conformational ensemble for induced-fit binding. The balance of six rotatable bonds remains below the threshold (>10 rotatable bonds) where excessive entropy penalties begin to degrade binding affinity, positioning this scaffold in a favorable range for both binding enthalpy and conformational adaptability.

Conformational entropy Binding adaptability Ligand efficiency

Purity Specification: NLT 98% Assay Enabling Reproducible Dose-Response Profiling vs. Standard 95% Grade Analogs

Multiple independent vendors list CAS 1021088-95-8 with purity specifications of NLT 98% (e.g., MolCore NLT 98%) , while other suppliers offer a standard 95% grade . For closely related research-grade triazole sulfonamide building blocks (e.g., N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, CAS 895437-55-5), purity specifications are typically 95% or unspecified. The availability of a 98%+ grade for CAS 1021088-95-8 reduces the risk of confounding biological activity from unidentified impurities, which is critical when the compound is used at low micromolar concentrations in cellular assays where even 2–5% of a potent impurity can generate false-positive hits.

Purity Reproducibility Procurement specification

Recommended Application Scenarios for N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide (CAS 1021088-95-8)


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Generation

The dual hydrogen-bond donor architecture (HBD = 2) and tPSA of 131 Ų position this compound as a privileged starting scaffold for designing isoform-selective carbonic anhydrase inhibitors targeting the tumor-associated isoform hCA IX. The free triazole NH provides a secondary contact point with the Thr199/Glu106 dyad, as structurally validated in benzenesulfonamide-triazole co-crystal structures [1]. The phenoxy extension can be further derivatized via electrophilic aromatic substitution or Ullmann coupling to explore the hydrophobic pocket adjacent to the active site, while the methylsulfanyl group modulates triazole ring electronics without the excessive lipophilicity of a CF₃ substituent [2].

Fragment-Based Screening Library Design for Metalloenzyme Targets

With a molecular weight of 362.4 g·mol⁻¹ and six rotatable bonds, this compound occupies the upper edge of fragment space (typically MW <300 Da) while retaining ligand-efficient physicochemical properties. Its sulfonamide zinc-binding group, combined with the methylsulfanyl-triazole periphery, makes it suitable for fragment-based drug discovery campaigns against zinc-dependent metalloenzymes including histone deacetylases, matrix metalloproteinases, and carbonic anhydrases. The compound can serve as both a screening hit and a synthetic intermediate, as derivatization at the 4-position of the triazole or the phenoxy ring can rapidly generate focused libraries [3].

Negative Control or Tool Compound for CCR2/CCR9 Antagonist Screening Panels

The scaffold architecture shares structural features with triazolyl phenyl benzenesulfonamide CCR2/CCR9 antagonists disclosed in US Patent 7,718,683 [4]. However, the specific substitution pattern (5-methylsulfanyl on the triazole, 4-phenoxy on the benzenesulfonamide) is distinct from the most potent patent examples, which typically feature 5-trifluoromethyl or 5-aryl substituents. This compound can therefore be strategically procured as a structurally matched negative control or selectivity probe in chemokine receptor antagonist screening cascades, helping to establish SAR boundaries for the triazole substitution vector.

Physicochemical Property Benchmarking in Triazole-Sulfonamide Chemical Series

The well-defined computed properties (XLogP3 = 3.2, tPSA = 131 Ų, HBD = 2, HBA = 7, rotatable bonds = 6) establish this compound as a reference point for property-based lead optimization within triazole-benzenesulfonamide series. Medicinal chemistry teams can use this compound as an internal standard to calibrate HPLC logP measurements, PAMPA permeability assays, and thermodynamic solubility determinations, enabling consistent cross-project property comparisons. The availability of a 98% purity grade further supports its use as a reliable physicochemical benchmark without confounding impurity effects .

Quote Request

Request a Quote for N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.